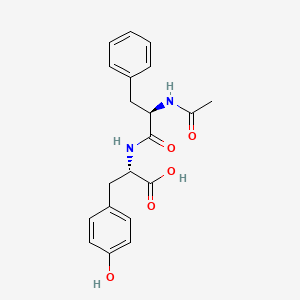

AC-D-Phe-tyr-OH

Description

BenchChem offers high-quality AC-D-Phe-tyr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-D-Phe-tyr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H22N2O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27)/t17-,18+/m1/s1 |

InChI Key |

AGHAPAFOMGHXMT-MSOLQXFVSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

sequence |

FY |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH): Chemical Properties, Structure, and Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dipeptide N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH). The incorporation of a D-amino acid, D-phenylalanine, at the N-terminus, which is also acetylated, confers unique properties to this molecule, distinguishing it from its endogenous all-L-amino acid counterparts. The primary advantage of introducing a D-amino acid is the enhanced resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[1] This increased stability can significantly extend the in-vivo half-life of the peptide, a critical attribute for therapeutic candidates.[2] Furthermore, the specific stereochemistry may lead to novel receptor binding affinities and distinct biological activities.[3] This document will delve into the chemical and structural characteristics of AC-D-Phe-Tyr-OH, propose a synthetic route, and detail the necessary analytical techniques for its comprehensive characterization.

Part 1: Chemical Properties and Structure

A thorough understanding of the fundamental chemical and physical properties of AC-D-Phe-Tyr-OH is paramount for its effective application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| Molecular Formula | C20H22N2O5[4] |

| Molecular Weight | 370.40 g/mol [4] |

| Canonical SMILES | CC(=O)NC(=O)NC(=O)O |

| InChI Key | AGHAPAFOMGHXMT-LLVKDONJSA-N |

| CAS Number | 2365-53-9 (for L-Phe-L-Tyr isomer)[4] |

Physicochemical Properties

| Property | Value/Description | Significance in Research |

| Appearance | Expected to be a white to off-white powder.[5] | Influences handling and formulation procedures. |

| Solubility | Soluble in DMSO.[6] Limited solubility in water, may require the addition of a co-solvent like acetonitrile or the use of buffers. | Critical for the preparation of stock solutions for biological assays and analytical experiments. |

| Predicted pKa | Acidic (Carboxylic Acid): ~3.5-4.5Phenolic Hydroxyl: ~9.5-10.5 | Dictates the charge state of the molecule at different pH values, affecting its interaction with biological targets and its chromatographic behavior. |

| Predicted LogP | ~1.0-2.0 | Provides an indication of the molecule's lipophilicity, which can influence membrane permeability and bioavailability. |

| Storage Conditions | Store lyophilized powder at -20°C to 4°C in a dark, dry place.[7] Solutions should be stored at -20°C or -80°C and are best prepared fresh.[6] | Essential for maintaining the integrity and stability of the compound over time. |

Stereochemistry and Structural Features

The defining structural characteristic of AC-D-Phe-Tyr-OH is its stereochemistry, featuring a D-phenylalanine residue at the N-terminus and an L-tyrosine residue at the C-terminus. This D-L configuration distinguishes it from the more common L-L dipeptides and is the basis for its enhanced stability and potentially unique biological profile. The N-terminal acetyl group removes the positive charge of the N-terminal amine, which can influence binding interactions and membrane permeability.

Caption: Chemical structure of N-Acetyl-D-phenylalanyl-L-tyrosine.

Part 2: Synthesis and Purification

The synthesis of AC-D-Phe-Tyr-OH can be achieved through standard peptide coupling chemistry. A well-defined synthetic and purification strategy is essential to obtain a final product of high purity and correct stereochemistry.

Synthetic Strategy

A convergent synthetic approach is recommended, involving the coupling of N-acetyl-D-phenylalanine with an L-tyrosine ester, followed by deprotection of the C-terminal ester. This strategy minimizes side reactions and allows for purification of intermediates.

Caption: Proposed synthetic workflow for AC-D-Phe-Tyr-OH.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Acetyl-D-phenylalanine

-

Suspend D-phenylalanine in a mixture of water and a suitable organic solvent (e.g., THF).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride and a base (e.g., NaHCO3) to the suspension while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of L-Tyrosine Benzyl Ester

-

Suspend L-tyrosine in benzyl alcohol.

-

Add an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture with removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

-

Collect the product by filtration and dry.

Step 3: Coupling of N-Acetyl-D-phenylalanine and L-Tyrosine Benzyl Ester

-

Dissolve N-acetyl-D-phenylalanine in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir for a few minutes to activate the carboxylic acid.

-

Add the L-tyrosine benzyl ester to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove excess reagents and byproducts.

-

Purify the protected dipeptide by flash column chromatography if necessary.

Step 4: Deprotection of the Benzyl Ester

-

Dissolve the protected dipeptide in a suitable solvent (e.g., methanol or ethanol).

-

Add a palladium on carbon catalyst (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the crude AC-D-Phe-Tyr-OH.

Purification

The crude product is best purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for RP-HPLC Purification:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is effective.

-

Gradient: A shallow gradient (e.g., 5-60% ACN over 30-60 minutes) is recommended for good separation.

-

Detection: Monitor the elution at a wavelength where the peptide absorbs, typically around 220 nm (peptide bond) and 280 nm (tyrosine side chain).

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized AC-D-Phe-Tyr-OH.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Purity Assessment by RP-HPLC:

-

Protocol:

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Injection Volume: 10-20 µL of a ~1 mg/mL solution.

-

-

Expected Outcome: A single major peak with a purity of >95% is desired.

Chiral Analysis by HPLC:

-

Rationale: To confirm the D- and L-configurations of the amino acid residues and to separate the desired D-L diastereomer from potential L-L, D-D, and L-D contaminants.

-

Protocol:

-

Column: A chiral stationary phase is required. Options include cyclodextrin-based, Pirkle-type, or ligand-exchange columns.[8][9]

-

Mobile Phase: The mobile phase will be highly dependent on the chosen chiral column and may consist of a mixture of buffers, organic modifiers (e.g., methanol, acetonitrile), and sometimes chiral additives.[10]

-

Method Development: Method development will be necessary to achieve baseline separation of all four possible stereoisomers.

-

Analysis: The retention time of the synthesized product should be compared to that of authentic standards of the other stereoisomers if available.

-

Mass Spectrometry (MS) for Molecular Weight Verification

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this analysis.

-

Protocol:

-

Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

-

-

Expected Results:

-

Full Scan MS: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 371.16. Other adducts such as [M+Na]+ at m/z 393.14 may also be observed.

-

Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 371.16) should yield characteristic b- and y-ions that confirm the amino acid sequence.

-

Caption: Expected major fragmentation ions for AC-D-Phe-Tyr-OH in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the overall structure and the presence of the acetyl group.

-

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

-

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Acetyl Protons (CH₃): A singlet around δ 1.8-2.0 ppm.

-

Phenylalanine Aromatic Protons: A multiplet between δ 7.1-7.3 ppm.

-

Tyrosine Aromatic Protons: Two doublets around δ 6.6-7.1 ppm.

-

α-Protons (CαH): Two multiplets between δ 4.2-4.6 ppm.

-

β-Protons (CβH₂): Multiplets between δ 2.7-3.1 ppm.

-

Amide Protons (NH): Doublets between δ 8.0-8.5 ppm.

-

Tyrosine Phenolic Proton (OH): A broad singlet, chemical shift is concentration and temperature dependent.

-

Carboxylic Acid Proton (COOH): A very broad singlet, often not observed.

-

Infrared (IR) Spectroscopy for Functional Group Identification

-

Rationale: IR spectroscopy is a quick method to confirm the presence of key functional groups.

-

Protocol: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

-

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11]

-

N-H Stretch (Amide): A band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide I): Strong, sharp bands around 1700-1725 cm⁻¹ and 1630-1680 cm⁻¹, respectively.

-

N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

Part 4: Stability and Biological Considerations

Stability Assessment

Proteolytic Stability Assay:

-

Rationale: To demonstrate the enhanced stability of AC-D-Phe-Tyr-OH against enzymatic degradation compared to its all-L counterpart.

-

Protocol:

-

Incubate the peptide with a relevant protease (e.g., trypsin, chymotrypsin, or a mixture found in serum or tissue homogenates) at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quench the enzymatic reaction (e.g., by adding acid or a protease inhibitor).

-

Analyze the remaining intact peptide by RP-HPLC.

-

Plot the percentage of intact peptide versus time to determine the degradation rate.

-

Chemical Stability Study:

-

Rationale: To determine the shelf-life of the compound in solution under various conditions.

-

Protocol:

Potential Biological Activities

While specific biological activities for AC-D-Phe-Tyr-OH are not extensively documented, its structure suggests several avenues for investigation. The L-Phe-L-Tyr dipeptide has been studied for its potential role as a metabolite.[14] The N-acetylated form of L-tyrosine is used as a more soluble precursor to L-tyrosine, which is a precursor for catecholamine neurotransmitters.[15] The introduction of the D-phenylalanine could lead to novel interactions with receptors or enzymes. Potential areas of research include:

-

Neuromodulatory Effects: Investigating its ability to cross the blood-brain barrier and influence neurotransmitter systems.

-

Enzyme Inhibition: Screening against various proteases or other enzymes where the D-amino acid might confer specific inhibitory properties.

-

Receptor Binding: Assessing its affinity for receptors where Phe and Tyr residues are known to be important for binding.

Conclusion

N-Acetyl-D-phenylalanyl-L-tyrosine is a synthetic dipeptide with significant potential in biochemical and pharmaceutical research. Its key features—N-terminal acetylation and the inclusion of a D-amino acid—are designed to enhance stability and confer unique biological properties. This guide has provided a comprehensive framework for its synthesis, purification, and rigorous analytical characterization. The detailed protocols and expected outcomes serve as a valuable resource for researchers aiming to work with this intriguing molecule. Further exploration of the biological activities of AC-D-Phe-Tyr-OH is warranted and may unveil novel therapeutic applications.

References

- BenchChem. (2025). Ac-Phe-Thiaphe-OH stability under different storage conditions.

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved from [Link]

- Shai, Y. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. MDPI.

- Shao, H., et al. (n.d.). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. PubMed.

- BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.

- Bar-Shir, A., et al. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PMC.

- Hussain, A., et al. (2025, August 7). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.

- Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

- University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis.

- Gaspar, A., et al. (2024, March 18).

-

Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

-

PubChem. (n.d.). AC-D-Tyr(ME)-OH | C12H15NO4 | CID 11264873. Retrieved from [Link]

- BenchChem. (2025). Ac-Phe-Thiaphe-OH stability under different storage conditions.

- Google Patents. (n.d.). CN1594283A - Process for preparing N-acetyl-L-tyrosine.

- RSC Publishing. (2025, June 30).

- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.

- PubMed. (1982, October 11). Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides.

-

Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Retrieved from [Link]

- University of Wisconsin-Stout. (n.d.). INFRARED SPECTROSCOPY (IR).

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

- Longdom Publishing. (n.d.).

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- SlidePlayer. (n.d.).

-

PubChem. (n.d.). Phe-Tyr | C18H20N2O4 | CID 515709. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. mdpi.com [mdpi.com]

- 4. Ac-Phe-Tyr-OH | CAS 2365-53-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chiraltech.com [chiraltech.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. emerypharma.com [emerypharma.com]

- 14. Phe-Tyr | C18H20N2O4 | CID 515709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

Ac-D-Phe-Tyr-OH: A Stereochemical Probe and Pharmacophore Scaffold

[1]

Executive Summary

Ac-D-Phe-Tyr-OH (N-Acetyl-D-Phenylalanyl-L-Tyrosine) is a synthetic dipeptide derivative utilized primarily as a stereochemical probe in enzymology and a pharmacophore scaffold in medicinal chemistry.[1] Its structural significance lies in the incorporation of the non-proteinogenic D-Phenylalanine residue, which confers resistance to proteolytic degradation by enzymes that specifically target L-L peptide bonds (e.g., Pepsin, Chymotrypsin).[1]

In drug development, this compound serves two critical functions:

-

Protease Inhibition Studies: It acts as a competitive inhibitor or non-hydrolyzable substrate analog for aspartic proteases (like Pepsin), allowing researchers to map the stereospecificity of the S1 binding pocket.[1]

-

Phosphatase Ligand Design: It represents the non-phosphorylated "core" of high-affinity PTP1B (Protein Tyrosine Phosphatase 1B) inhibitors.[1] It is frequently employed as a negative control in binding assays to demonstrate the absolute requirement of the phosphate group (or phosphomimetic) for catalytic recognition.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule consists of an acetylated N-terminus, a D-phenylalanine residue, an L-tyrosine residue, and a free C-terminal carboxylic acid.[1] The D-configuration at the phenylalanine position is the defining feature that drastically alters its biological interaction profile compared to its L-L isomer.[1]

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | N-Acetyl-D-phenylalanyl-L-tyrosine |

| Sequence | Ac-D-Phe-Tyr-OH |

| CAS Number | 73942-36-6 |

| Molecular Formula | C₂₀H₂₂N₂O₅ |

| Molecular Weight | 370.40 g/mol |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent) |

| pKa Values | ~3.6 (C-term COOH), ~10.1 (Tyr Phenol) |

| Stability | Highly resistant to chymotryptic/peptic cleavage due to D-Phe |

Mechanism of Action

Protease Resistance and Competitive Inhibition

The classic substrate for Pepsin is Ac-L-Phe-L-Tyr-OH , which is rapidly cleaved at the Phe-Tyr bond.[1] Enzymes like pepsin and chymotrypsin rely on the specific spatial orientation of the L-amino acid side chains to position the scissile amide bond near the catalytic aspartates (in pepsin) or serine triad (in chymotrypsin).[1]

-

Mechanism: The D-Phe residue in Ac-D-Phe-Tyr-OH projects its benzyl side chain into the S1 pocket but orients the amide bond away from the catalytic machinery or distorts the transition state.[1]

-

Outcome: The enzyme binds the molecule (often with high affinity due to hydrophobic interactions) but cannot hydrolyze it.[1] This converts the molecule into a competitive inhibitor (

), blocking the active site from processing valid substrates.[1]

PTP1B Pharmacophore Scaffold

Protein Tyrosine Phosphatase 1B (PTP1B) is a major target for diabetes and obesity.[1][2][3][4] Its active site binds phosphotyrosine (pTyr).[1]

-

Role of Ac-D-Phe-Tyr-OH: This sequence is the dephosphorylated scaffold of potent PTP1B inhibitors.[1]

-

Significance: In Structure-Activity Relationship (SAR) studies, Ac-D-Phe-Tyr-OH is used to measure the basal binding affinity driven solely by hydrophobic interactions (D-Phe in the hydrophobic pocket) without the electrostatic contribution of the phosphate.[1] It typically shows

values in the millimolar range, whereas the phosphorylated form (Ac-D-Phe-pTyr-OH) binds in the nanomolar range, proving the critical role of the phosphate group.[1]

Visualization: Mechanism of Interaction

Figure 1: Mechanism of competitive inhibition.[1] The D-isomer binds to the enzyme but prevents the formation of the catalytic transition state.[1]

Experimental Protocols

Pepsin Competitive Inhibition Assay

This protocol determines the

Reagents:

-

Enzyme: Porcine Pepsin A (0.5 µM stock in 0.01 M HCl).[1]

-

Substrate: Ac-L-Phe-L-Tyr-OH (or a chromogenic variant like Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe).[1]

-

Test Compound: Ac-D-Phe-Tyr-OH (dissolved in DMSO, diluted in buffer).

-

Buffer: 0.1 M Sodium Citrate, pH 2.0.[1]

Workflow:

-

Preparation: Prepare serial dilutions of Ac-D-Phe-Tyr-OH (0, 10, 50, 100, 500 µM).

-

Incubation: Mix 10 µL of Pepsin stock with 80 µL of Buffer and 10 µL of Test Compound. Incubate at 37°C for 10 minutes to establish equilibrium.

-

Initiation: Add 100 µL of Substrate solution (at

concentration). -

Measurement: Monitor the decrease in absorbance at 237 nm (peptide bond cleavage) or change in fluorescence (if using FRET substrate) for 5 minutes.

-

Analysis: Plot

vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine

PTP1B Negative Control Binding Assay

Used to validate the specificity of phosphate-binding pockets.[1]

Workflow:

-

Immobilization: Coat 96-well plate with Recombinant Human PTP1B (GST-tagged).

-

Blocking: Block with 3% BSA in TBS-T.

-

Binding: Add biotinylated Ac-D-Phe-pTyr-OH (Positive Control) and biotinylated Ac-D-Phe-Tyr-OH (Negative Control/Test).

-

Detection: Add Streptavidin-HRP followed by TMB substrate.[1]

-

Result: The phosphorylated peptide should show high signal (OD > 1.0), while Ac-D-Phe-Tyr-OH should show background signal (OD < 0.1), confirming that binding is phosphate-dependent.[1]

Therapeutic & Research Applications

Peptidomimetic Drug Design

Ac-D-Phe-Tyr-OH serves as a template for designing protease-stable drugs .[1] The "D-Phe" motif is frequently used in:

-

LHRH Antagonists: (e.g., Cetrorelix) where D-amino acids at the N-terminus prevent degradation.[1]

-

Somatostatin Analogs: To induce beta-turns that mimic the active receptor-binding conformation.[1]

Chiral Separation Standards

Due to its specific stereochemistry, Ac-D-Phe-Tyr-OH is used as a standard in Chiral HPLC method development.[1] It helps calibrate columns designed to separate peptide enantiomers and diastereomers (e.g., separating Ac-D-Phe-Tyr-OH from Ac-L-Phe-Tyr-OH).[1]

Metabolic Stability Studies

In ADME (Absorption, Distribution, Metabolism, Excretion) profiling, this compound is used as a reference standard for high-stability peptides.[1] When testing a new peptide drug, researchers compare its half-life in plasma against Ac-D-Phe-Tyr-OH to benchmark proteolytic resistance.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 73942-36-6.[1] PubChem.[1][5][6] Available at: [Link][1]

-

Dunn, B. M. (2002).[1] Structure and Mechanism of Aspartic Proteinases. Chemical Reviews.[1] (Contextual grounding for Pepsin inhibition).

-

Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets.[1][2] Proceedings of the National Academy of Sciences.[1] (Contextual grounding for PTP1B substrate specificity).

Sources

- 1. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CID 5473942 | C14H13O5 | CID 5473942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Ac-D-Phe-Tyr-OH Mechanism of Action & Experimental Utility

The following technical guide details the mechanism of action, experimental utility, and kinetic properties of Ac-D-Phe-Tyr-OH (Acetyl-D-Phenylalanyl-L-Tyrosine).

Executive Summary

Ac-D-Phe-Tyr-OH is a synthetic dipeptide derivative primarily utilized as a stereochemical probe and competitive inhibitor in enzymology. Unlike its L-isomer counterpart (Ac-L-Phe-L-Tyr), which serves as a rapid substrate for zinc-metalloproteases like Carboxypeptidase A (CPA), the inclusion of the D-phenylalanine residue at the P1 position drastically alters its interaction with the catalytic triad.

This compound is critical for:

-

Mapping Active Site Geometry: Determining the stereoselectivity of hydrophobic pockets (S1 subsites) in proteases.

-

Competitive Inhibition: acting as a "molecular doorstop" that binds to the enzyme but resists hydrolysis, allowing for the calculation of inhibition constants (

). -

Peptide Stability Studies: Serving as a model for N-terminal proteolytic resistance in drug design.

Mechanism of Action: The "Stereochemical Mismatch"

The core mechanism of Ac-D-Phe-Tyr-OH relies on its ability to occupy the enzyme's active site while presenting a geometry that is incompatible with the catalytic mechanism.

Binding Dynamics (The "Lock and Key" Fit)

In zinc-proteases like Carboxypeptidase A (CPA), the active site contains a hydrophobic pocket (S1) designed to accept aromatic side chains (like Phenylalanine) and a catalytic Zinc ion (

-

Recognition: The D-Phenylalanine side chain is sufficiently hydrophobic to enter the S1 specificity pocket.

-

Binding: The C-terminal Tyrosine (Tyr) carboxylate coordinates with the active site Arginine (Arg-145 in CPA), anchoring the peptide.

Catalytic Failure (The "Wrong Hand" Effect)

While binding occurs, the D-configuration of the Phenylalanine creates a critical misalignment:

-

Carbonyl Displacement: In a standard L-L substrate, the scissile peptide bond's carbonyl oxygen coordinates with the

ion, polarizing it for nucleophilic attack by water (activated by Glu-270). -

Steric Hindrance: The D-isomer orientation forces the carbonyl group away from the

sphere or misaligns the scissile bond relative to the catalytic water molecule. -

Result: The enzyme is "clogged." It cannot hydrolyze the bond, nor can it release the peptide quickly. This effectively blocks the active site from processing other substrates, functioning as a Competitive Inhibitor .

Pathway Visualization

The following diagram illustrates the differential interaction between the L-L substrate (Hydrolysis) and the D-L inhibitor (Blockage).

Figure 1: Comparative mechanism of L-isomer hydrolysis versus D-isomer competitive inhibition in Zinc-Proteases.

Experimental Protocols

To validate the mechanism of Ac-D-Phe-Tyr-OH, researchers must determine its Inhibition Constant (

Protocol: Determination of via Spectrophotometry

Objective: Quantify the competitive inhibition of Carboxypeptidase A (CPA) by Ac-D-Phe-Tyr-OH.

Reagents:

-

Enzyme: Carboxypeptidase A (CPA) stock (

in 25 mM Tris-HCl, pH 7.5, 500 mM NaCl). -

Substrate (Reporter): N-(3-[2-furyl]acryloyl)-L-Phe-L-Phe (FAPP) or Hippuryl-L-Phe.

-

Inhibitor: Ac-D-Phe-Tyr-OH (Dissolved in DMSO, diluted to 0.1 - 10 mM).

-

Buffer: 25 mM Tris-HCl, pH 7.5.

Workflow:

-

Baseline Kinetics (

):-

Prepare a range of Substrate concentrations (

= 0.5 -

Add Enzyme to initiate reaction.

-

Monitor Absorbance at 330 nm (for FAPP cleavage) for 2 minutes.

-

Calculate initial velocity (

) for each

-

-

Inhibition Kinetics (

):-

Repeat the above steps in the presence of fixed concentrations of Ac-D-Phe-Tyr-OH (e.g.,

, -

Ensure the Inhibitor is pre-incubated with the enzyme for 5 minutes prior to substrate addition to establish equilibrium.

-

-

Data Analysis (Lineweaver-Burk):

-

Plot

vs -

Result Interpretation:

-

Competitive Inhibition: The lines for different

will intersect at the Y-axis (

-

-

Calculation:

Protocol: Stability Assay (Proteolytic Resistance)

Objective: Confirm the stability conferred by the D-amino acid.

-

Incubation: Incubate

Ac-D-Phe-Tyr-OH with plasma or purified aminopeptidase at 37°C. -

Sampling: Take aliquots at t=0, 1h, 4h, 24h.

-

Quenching: Stop reaction with 1% TFA/Acetonitrile.

-

Analysis: Analyze via HPLC-UV (214 nm/280 nm) or LC-MS.

-

Expectation: >95% intact peptide at 24h (compared to <10% for Ac-L-Phe-L-Tyr).

Quantitative Data Summary

The following table summarizes the typical kinetic differences between the L-L substrate and the D-L inhibitor in a model CPA system.

| Parameter | Ac-L-Phe-L-Tyr (Substrate) | Ac-D-Phe-Tyr-OH (Inhibitor) | Biological Implication |

| Role | Substrate | Competitive Inhibitor | D-isomer blocks active site access. |

| Binding affinity is retained but weaker due to steric strain. | |||

| High ( | Negligible ( | The D-configuration prevents catalytic attack. | |

| Half-life (Plasma) | Minutes | Hours/Days | D-AA confers resistance to exopeptidases. |

| Binding Mode | Productive (Transition State stabilized) | Non-Productive (Ground State stabilized) | Useful for crystallographic capture of "open" enzyme states. |

References

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A. pH and Temperature Dependence of Tripeptide Hydrolysis. Biochemistry.[1][]

- Context: Establishes the baseline kinetics for Phe-Tyr containing peptides and the structural requirements for hydrolysis.

-

Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A.[3] Accounts of Chemical Research.

- Context: Authoritative review on the active site geometry, explaining why D-amino acids at P1 act as inhibitors rather than substr

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications.

- Context: Defines the S1/S1' nomenclature used to describe the binding of the Phe and Tyr residues.

-

BOC Sciences. (2023). Ac-Phe-Tyr-OH Product Data and Stereochemical Variants.

- Context: Commercial data confirming the availability and physicochemical properties of the acetyl

Sources

Introduction: The Significance of D-Phenylalanine in Dipeptide Scaffolds

An In-Depth Technical Guide on the Biological Activity of Dipeptides Containing D-Phenylalanine

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and experimental evaluation of dipeptides incorporating the non-proteinogenic amino acid, D-phenylalanine. This document emphasizes the scientific rationale behind experimental designs and provides actionable protocols for laboratory application.

Dipeptides, the simplest peptide units, are fundamental building blocks in biological systems. The incorporation of non-natural amino acids, such as D-phenylalanine, into dipeptide structures offers a powerful strategy to enhance their therapeutic potential. Unlike their L-counterparts, D-amino acids are not readily recognized by proteases, leading to significantly improved metabolic stability and prolonged biological half-life. The presence of the D-phenylalanine residue can also induce unique conformational constraints and intermolecular interactions, leading to novel and often enhanced biological activities. This guide explores the multifaceted biological landscape of D-phenylalanine-containing dipeptides, from their synthesis to their diverse applications in medicine and biotechnology.

Synthesis and Characterization of D-Phenylalanine Dipeptides

The synthesis of dipeptides containing D-phenylalanine can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as the desired scale, purity requirements, and the specific sequence of the dipeptide.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a widely adopted method for the controlled and efficient synthesis of dipeptides.[1][2]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a D-Phenylalanine Dipeptide

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-L-Alanine-OH) using a coupling agent (e.g., PyBOP) and a base (e.g., N-methylmorpholine (NMM)) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 50 minutes).

-

Monitor the coupling reaction using a colorimetric test (e.g., Bromophenol blue test).[2]

-

Repeat the coupling step if necessary to ensure complete reaction.

-

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid using 20% piperidine in DMF.

-

Second Amino Acid (D-Phenylalanine) Coupling:

-

Activate the carboxyl group of Fmoc-D-Phenylalanine-OH using a coupling agent and base.

-

Add the activated D-phenylalanine solution to the resin and allow the coupling reaction to proceed.

-

-

Cleavage and Deprotection: Once the dipeptide is assembled on the resin, cleave it from the solid support and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).[2]

-

Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][3]

-

Characterization: Confirm the identity and purity of the synthesized dipeptide using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Workflow for Solid-Phase Dipeptide Synthesis

Caption: A generalized workflow for the solid-phase synthesis of a dipeptide containing D-phenylalanine.

Enzymatic Synthesis

Enzymatic methods offer a greener and more stereospecific alternative to chemical synthesis.[4] Enzymes like phenylalanine ammonia lyases (PALs) and D-amino acid dehydrogenases can be employed in multi-enzymatic cascade reactions to produce D-phenylalanine and its derivatives with high enantiomeric excess.[5][6][7]

Diverse Biological Activities of D-Phenylalanine Dipeptides

The incorporation of D-phenylalanine can bestow a wide array of biological activities upon dipeptides, making them attractive candidates for drug development.

Enzyme Inhibition

D-phenylalanine-containing dipeptides have been shown to be effective enzyme inhibitors.

-

Chymotrypsin Inhibition: Dipeptides containing a sterically constrained analog of D-phenylalanine, (E)-2,3-methanophenylalanine (ΔEPhe), have demonstrated competitive inhibition of the serine protease chymotrypsin.[8] The dipeptide H-(2R,3S)-ΔEPhe-Phe-OMe was found to be a potent inhibitor with a Ki of 0.16 mM.[8] The mechanism of irreversible inhibition is believed to involve a nucleophilic attack by an enzyme carboxylate group on the cyclopropane ring of the ΔEPhe residue.[8]

Anticancer Activity

Recent studies have highlighted the potential of D-phenylalanine dipeptides in cancer therapy.

-

Induction of Metastasis Suppressor: The heterochiral dipeptide D-phenylalanyl-L-phenylalanine (H-D-Phe-L-Phe-OH) has been identified as a potent inducer of the metastatic suppressor protein NM23H1 in both p53 wild-type and mutant cancer cells.[9] This induction leads to a significant reduction in the migration and invasion of cancer cells.[9]

-

Inhibition of Prostate Cancer Cell Growth: A novel L-phenylalanine dipeptide derivative, HXL131, has been shown to inhibit the growth and metastasis of human prostate cancer cells by targeting DUSP1 and TNFSF9.[10][11][12] This compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of 5.15 µmol/L at 24 hours.[10]

Signaling Pathway of H-D-Phe-L-Phe-OH in Cancer Cells

Caption: A streamlined workflow for determining the MIC and MBC of a dipeptide.

Cytotoxicity and Antiproliferative Assays

Protocol: MTT Assay for Cell Viability

[10]1. Cell Seeding: Seed the target cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Peptide Treatment: Treat the cells with various concentrations of the D-phenylalanine dipeptide for a specific duration (e.g., 24, 48, 72 hours). 3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the dipeptide that reduces the cell viability by 50% compared to the untreated control.

Structure-Activity Relationship (SAR) Insights

The biological activity of D-phenylalanine dipeptides is intricately linked to their structural features.

-

Chirality: The stereochemistry at the α-carbon of the phenylalanine residue is a critical determinant of activity. The use of D-phenylalanine often enhances stability and can lead to unique receptor interactions compared to the L-isomer. *[13][14][15] N- and C-Terminal Modifications: Protecting the N-terminus (e.g., with a Boc group) or modifying the C-terminus can significantly influence the dipeptide's properties, such as its antimicrobial activity and ability to self-assemble. *[16] Sequence: The nature of the other amino acid in the dipeptide sequence profoundly impacts the overall biological activity.

Conclusion and Future Directions

Dipeptides containing D-phenylalanine represent a promising class of molecules with a broad spectrum of biological activities. Their enhanced stability and unique conformational properties make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and pain. Future research should focus on expanding the chemical diversity of these dipeptides through combinatorial synthesis and exploring their mechanisms of action in greater detail. The continued development of efficient enzymatic synthesis routes will also be crucial for their sustainable and large-scale production.

References

-

Ogawa, T., Yoshitomi, H., Kodama, H., Waki, M., Stammer, C. H., & Shimohigashi, Y. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS letters, 250(2), 227–230. [Link]

-

Bhardwaj, U., Singh, S., Sharma, P., Kumar, A., Kumar, A., & Singh, P. P. (2022). Heterochiral dipeptide d-phenylalanyl-l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells. Molecular carcinogenesis, 61(12), 1143–1160. [Link]

-

Liao, S., Shenderovich, M. D., Zhang, L., Lin, J., Lesniak, A., Han, Y., ... & Aldrich, J. V. (2009). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. Journal of medicinal chemistry, 52(1), 154–162. [Link]

-

Gouws, C., Van Zyl, R. L., & Naudé, R. J. (2000). The biological activity of selected cyclic dipeptides. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(8), 619-622. [Link]

-

Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International journal of molecular sciences, 23(18), 10916. [Link]

-

Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(18), 10916. [Link]

-

Pál, P., Kiss, L. F., Kócsi, D., Fodor, E. A., Holczbauer, T., & Kégl, T. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe (2-F) 2. The Journal of Physical Chemistry B, 126(46), 9508-9520. [Link]

-

Wang, K., Yan, J., Dang, W., Ma, J., Chen, D., & Ji, Z. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 1-8. [Link]

-

Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International journal of molecular sciences, 23(18), 10916. [Link]

-

Adler, Y., & Gazit, E. (2018). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Expert opinion on therapeutic targets, 22(1), 69-79. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. Retrieved from [Link]

-

Das, P., Bhattacharjya, D., Das, D., Das, A., Deka, H., Sarma, H., ... & Chattopadhyay, P. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ChemMedChem, e202400684. [Link]

-

Marchesan, S., & Castellano, S. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711. [Link]

-

Contente, M. L., & Paradisi, F. (2015). Synthesis of d-and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ChemCatChem, 7(8), 1336-1340. [Link]

-

Gonzalez-Martinez, D., & Gotor-Fernandez, V. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 10(5), 503. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Li, J., Li, X., Wu, W., Zhang, Y., Wang, Z., Zhang, S., ... & Han, S. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial agents and chemotherapy, 62(11), e00942-18. [Link]

-

Kim, D. H., Lee, S. H., Park, Y., & Lee, J. (2021). Adhesive Antimicrobial Peptides Containing 3, 4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International journal of molecular sciences, 22(21), 11915. [Link]

-

Bodnar, R. J., & Kordower, J. H. (1986). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Pain, 24(2), 195-205. [Link]

-

Eans, S. O., Ganno, M. L., Reilley, M. J., Locuson, C. W., Le, N. A., D'Andrea, M. R., ... & McLaughlin, J. P. (2020). Phenylalanine Stereoisomers of CJ-15, 208 and [d-Trp] CJ-15, 208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999. [Link]

-

Singh, V., & Ghosh, A. K. (2013). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial agents and chemotherapy, 57(7), 3297-3306. [Link]

-

Eans, S. O., Ganno, M. L., Reilley, M. J., Locuson, C. W., Le, N. A., D'Andrea, M. R., ... & McLaughlin, J. P. (2020). Phenylalanine Stereoisomers of CJ-15, 208 and [d-Trp] CJ-15, 208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, 25(17), 3999. [Link]

-

Rad-Dastjerdi, J., & Chemoenzymatic, P. S. T. E. A. (2010). Chemoenzymatic peptide synthesis through enzyme-specific activation. [Link]

-

Bencze, L. C., & Fessner, W. D. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

-

Li, Y., Wang, Y., Zhang, Z., Wang, C., Li, X., De Clercq, E., ... & Pan, L. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(13), 5035. [Link]

-

Pan, Y. X. (2000). OPIOID PEPTIDES AND THEIR RECEPTORS: OVERVIEW AND FUNCTION IN PAIN MODULATION. ACNP. [Link]

-

Mohammadi, M., Jaafari, M. R., & Mirzaei, S. A. (2022). Investigating the role of peptides in effective therapies against cancer. Journal of biomedical science, 29(1), 1-20. [Link]

-

Russell, A. L. (2000). DL-phenylalanine markedly potentiates opiate analgesia-an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system. Medical hypotheses, 55(4), 283-288. [Link]

-

ResearchGate. (n.d.). Summary of DMDP-1 & -2 mean IC50 values and mean viability levels.... Retrieved from [Link]

-

Shin, S. Y., Kang, J. H., & Jang, S. Y. (2014). Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1. PloS one, 9(12), e114453. [Link]

-

Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

-

Wang, M., Wang, Y., Li, S., Li, Y., Li, J., & Wang, R. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01031-21. [Link]

-

Britton, J., & Raston, C. L. (2017). Highly Productive Continuous Flow Synthesis of Di-and Tripeptides in Water. Scientific reports, 7(1), 1-8. [Link]

-

ResearchGate. (n.d.). IC50 values for dipeptides and tripeptides. Uptake of Pro-[¹⁴C]Ala (65.... Retrieved from [Link]

-

Ukeda, H. (2017). Biological Functions of Antioxidant Dipeptides. Food Science and Technology Research, 23(3), 329-338. [Link]

-

Gaina, L., Cristea, M., & Moldovan, R. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International journal of molecular sciences, 24(3), 2097. [Link]

-

Swamy, M. J., & Sripad, G. (1998). Purification and characterization of a new enzyme dipeptidase from human lens. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1388(2), 346-356. [Link]

-

ResearchGate. (n.d.). Conformational study on dipeptides containing phenylalanine: A DFT approach. Retrieved from [Link]

-

Marchesan, S., & Castellano, S. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711. [Link]

-

ResearchGate. (n.d.). Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators. Retrieved from [Link]

-

ResearchGate. (n.d.). a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade.... Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics (pp. 3-31). American Peptide Society. [Link]

-

Yadav, P., & Husain, A. (2022). Peptide therapeutics in the management of metastatic cancers. Journal of controlled release, 348, 593-611. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemo-Synthetic Strategies for Ac-D-Phe-Tyr-OH

[1]

Executive Summary & Molecular Architecture[1]

Target Molecule: Ac-D-Phe-Tyr-OH Molecular Formula: C₂₀H₂₂N₂O₅ Molecular Weight: 370.41 g/mol [][2]

This guide details the synthesis of the dipeptide N-acetyl-D-phenylalanyl-L-tyrosine.[] Unlike standard L-L dipeptides, the inclusion of the D-isomer at the N-terminus introduces specific stereochemical challenges. This molecule is frequently utilized as a model substrate for proteolytic enzymes (e.g., carboxypeptidase A) to study stereospecific hydrolysis kinetics or as a degradation-resistant pharmacophore in peptidomimetic drug design.[]

Critical Technical Constraint: The primary synthetic risk is racemization of the D-Phenylalanine residue. Direct activation of N-acetylated amino acids (unlike urethane-protected forms like Boc or Fmoc) significantly increases the propensity for azlactone (oxazolone) formation, leading to loss of chiral integrity.[] Therefore, this guide prioritizes a Post-Coupling Acetylation Strategy over direct coupling of Ac-D-Phe-OH to ensure enantiomeric purity.

Retrosynthetic Analysis & Precursors[1]

To maximize yield and optical purity, we disconnect the molecule at the amide bond and the acetyl group.

Graphviz: Retrosynthetic Pathway

Figure 1: Retrosynthetic breakdown favoring a urethane-protected coupling strategy to prevent racemization.[]

Essential Precursors Table

| Precursor / Reagent | CAS Registry | Role | Purity Requirement |

| Fmoc-D-Phe-OH | 86123-10-6 | N-terminal building block (Chirality Safe) | >99% (HPLC), <0.5% L-isomer |

| H-Tyr-OMe[]·HCl | 3417-91-2 | C-terminal acceptor (Protected) | >98% |

| EDC[]·HCl | 25952-53-8 | Coupling Agent (Water soluble urea byproduct) | Synthesis Grade |

| HOBt (anhydrous) | 2592-95-2 | Racemization Suppressor | Synthesis Grade |

| Acetic Anhydride | 108-24-7 | Acetylating Agent | >99% |

| Lithium Hydroxide | 1310-65-2 | Ester Hydrolysis (Saponification) | Reagent Grade |

Method A: Solution-Phase Synthesis (Recommended)[1]

This protocol uses a "Protect-Couple-Deprotect-Acetylate" strategy.[] While longer than direct coupling, it guarantees the retention of the D-configuration.

Workflow Diagram

Figure 2: Step-wise solution phase synthesis workflow.

Detailed Protocol

Step 1: Coupling (Formation of Fmoc-D-Phe-Tyr-OMe)[]

-

Dissolution: Dissolve 10 mmol Fmoc-D-Phe-OH and 10 mmol HOBt in 50 mL DMF (Dimethylformamide). Cool to 0°C.[]

-

Activation: Add 11 mmol EDC·HCl . Stir for 15 minutes at 0°C.

-

Addition: Add 10 mmol H-Tyr-OMe·HCl followed by 22 mmol NMM (N-methylmorpholine) to neutralize the HCl salt and activate the amine.[]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

-

Work-up: Evaporate DMF. Redissolve residue in Ethyl Acetate (EtOAc).[][3] Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Fmoc Deprotection[]

-

Dissolve the intermediate in 20% Diethylamine (DEA) in DCM (Dichloromethane).[] Note: DEA is preferred over Piperidine for solution phase to simplify workup by evaporation.

-

Stir for 2 hours at RT.

-

Evaporate to dryness. Azeotrope with toluene/DCM to remove amine traces.[]

Step 3: N-Acetylation[]

-

Dissolve the crude H-D-Phe-Tyr-OMe in DCM (20 mL).

-

Add 1.5 eq Pyridine and 1.2 eq Acetic Anhydride .

-

Stir for 2 hours. Monitor by TLC (disappearance of free amine spot).[]

-

Wash with 1N HCl (to remove pyridine) and Sat. NaHCO₃. Concentrate to yield Ac-D-Phe-Tyr-OMe .[]

Step 4: Ester Hydrolysis (Saponification)[]

-

Dissolve Ac-D-Phe-Tyr-OMe in MeOH/THF (1:1).[]

-

Add 2.0 eq LiOH (dissolved in minimal water).[]

-

Stir at 0°C to RT for 2-4 hours. Caution: Avoid high pH or heat to prevent racemization at this stage.

-

Isolation: Acidify carefully to pH 2-3 using 1N HCl. The product Ac-D-Phe-Tyr-OH may precipitate.[] If not, extract with EtOAc, dry, and concentrate.

Method B: Solid-Phase Peptide Synthesis (SPPS)[1][4]

SPPS is ideal for rapid small-scale synthesis (mg to gram scale) for research screening.[]

Resin Selection: 2-Chlorotrityl Chloride Resin (prevents racemization during loading and allows cleavage of protected fragments if needed).[]

SPPS Protocol Summary

| Stage | Reagents | Conditions |

| 1. Loading | Fmoc-Tyr(tBu)-OH + DIPEA | DCM, 2h. Cap unreacted sites with MeOH. |

| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min. |

| 3. Coupling | Fmoc-D-Phe-OH + HBTU + DIPEA | DMF, 45 min. (Check with Kaiser Test). |

| 4. Deprotection | 20% Piperidine in DMF | Remove Fmoc from D-Phe. |

| 5.[] Capping (Acetylation) | Acetic Anhydride / DIPEA / DMF | 10% solution, 20 min.[] |

| 6. Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | 2 hours.[] Precipitate in cold diethyl ether. |

Note on Side Chains: If using SPPS, the Tyrosine side chain is typically protected as a t-Butyl ether (Tyr(tBu)), which is removed simultaneously during the final TFA cleavage.[]

Quality Control & Characterization

Every batch must be validated for identity and purity.[]

Analytical Specifications Table

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | [M+H]⁺ = 371.4 ± 1 Da |

| Purity | RP-HPLC (C18 Column) | > 95% Area Under Curve |

| Chiral Purity | Chiral HPLC (Crownpak or Chiralpak) | > 99% D-Phe isomer (No detectable L-Phe-L-Tyr) |

| Solubility | Visual | Soluble in DMSO, MeOH, dilute alkaline water.[] |

Troubleshooting Solubility: Ac-D-Phe-Tyr-OH is hydrophobic.[] If the final product does not dissolve in water for biological assays, dissolve in DMSO (stock) and dilute into buffer, ensuring DMSO concentration < 1%.

References

-

Bodanszky, M. (1993).[] Principles of Peptide Synthesis. Springer-Verlag.[] (Foundational text for coupling strategies and protecting groups).

-

Isidro-Llobet, A., et al. (2009).[] "Amino Acid-Protecting Groups."[][4] Chemical Reviews, 109(6), 2455–2504.[] Link

-

Benoiton, N. L. (1983).[] "Quantitation of racemization during the formation of the peptide bond." The Peptides: Analysis, Synthesis, Biology, 5, 217-284. (Authoritative source on azlactone-mediated racemization of N-acetyl amino acids).

-

Valeur, E., & Bradley, M. (2009).[] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[] Link[]

-

Greene, T. W., & Wuts, P. G. M. (1999).[] Protective Groups in Organic Synthesis. Wiley-Interscience.[] (Reference for Tyr-OMe and Fmoc stability).

Technical Guide: Solubility and Stability Profiling of Ac-D-Phe-Tyr-OH

[1][2][3]

Executive Summary

The dipeptide Ac-D-Phe-Tyr-OH represents a specific class of hydrophobic, protease-resistant ligands often utilized as fragments in larger peptidomimetics or as model substrates for receptor binding studies.[][2][3] Its structural composition—an N-terminal acetyl cap, a D-amino acid (Phenylalanine), and an unprotected C-terminal Tyrosine—presents a dichotomy: it offers enhanced enzymatic stability compared to its L-isomer counterparts but poses significant solubility challenges in physiological buffers.[][2][3]

This guide provides a rigorous, evidence-based framework for solubilizing, storing, and validating the stability of Ac-D-Phe-Tyr-OH.[][2][3] It moves beyond generic "datasheet" instructions to explain the physicochemical causality driving these protocols.

Part 1: Physicochemical Profile & Theoretical Basis[1][2][3]

To master the handling of Ac-D-Phe-Tyr-OH, one must first understand its molecular behavior in solution.[][2][3]

Structural Analysis[1][2][3][4]

-

N-terminus (Acetyl Group): The acetylation removes the cationic ammonium group (

) typically found at the N-terminus.[][2] This eliminates a primary source of polarity, significantly increasing hydrophobicity.[2][3] -

Core (D-Phe, L-Tyr): Both residues contain aromatic rings.[][2][3] The

stacking interactions between the Phenylalanine and Tyrosine rings can lead to aggregation and "gelling" in aqueous solutions.[2] -

C-terminus (Free Acid): The carboxylic acid (

) is the primary ionizable group (pKa -

Side Chain (Tyrosine): The phenolic hydroxyl has a high pKa (

10.0).[][3]

The Solubility Paradox

At neutral pH (7.4), the C-terminus is deprotonated (

Stability Profile (The D-Isomer Advantage)

The inclusion of D-Phenylalanine renders the N-terminal peptide bond resistant to chymotrypsin-like proteases and aminopeptidases, which are stereoselective for L-amino acids.[][2][3] However, the Tyrosine residue remains susceptible to oxidative cross-linking (dityrosine formation), particularly at high pH or in the presence of radical initiators.

Part 2: Solubility Optimization Protocol

WARNING: Do not attempt to dissolve this peptide directly in PBS or saline.[2][3] The high ionic strength will likely cause "salting out" (precipitation) before the peptide is fully solvated.

The "Co-Solvent" Method (Recommended)

This method ensures complete solvation of the hydrophobic core before introduction to the aqueous buffer.

Reagents:

-

Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (

99.9%)[] -

Buffer (PBS or HEPES, pH 7.4)[]

Protocol:

-

Calculate: Determine the mass required for a stock concentration 100x higher than your working concentration (e.g., 10 mM stock for a 100 µM assay).

-

Primary Solvation: Add 100% DMSO to the lyophilized powder. Vortex vigorously for 30 seconds.[][2][3]

-

Dilution (The Critical Step): Slowly add the aqueous buffer to the DMSO stock while vortexing.

The "pH-Shift" Method (Alternative for DMSO-Sensitive Assays)

If DMSO is contraindicated, leverage the ionization of the C-terminal carboxyl.[][2]

-

Suspend peptide in sterile water (it will likely be cloudy).[][2][3]

-

Add 0.1 M Ammonium Hydroxide (

) or dilute NaOH dropwise.[][2][3] -

Mechanism: Raising pH

fully ionizes the carboxyl group, forcing solvation via charge repulsion.[2] -

Once dissolved, dilute rapidly with buffered saline to return pH to physiological levels.[2][3]

Solubility Decision Logic

Figure 1: Decision matrix for solubilization based on assay tolerance to organic solvents.

Part 3: Stability in Biological Matrices[2]

Enzymatic Stability (The D-Phe Effect)

In plasma or cell lysate, standard L-peptides degrade within minutes.[][2][3] Ac-D-Phe-Tyr-OH exhibits extended half-life (

| Enzyme Class | Substrate Specificity | Ac-D-Phe-Tyr-OH Susceptibility | Mechanism of Resistance |

| Aminopeptidases | N-terminal L-amino acids | High Resistance | Acetyl cap blocks access; D-isomer unrecognized.[][2][3] |

| Chymotrypsin | C-side of aromatic L-residues | Moderate/High Resistance | D-Phe distorts the catalytic triad alignment.[][2][3] |

| Carboxypeptidases | C-terminal cleavage | Susceptible | The C-terminal Tyr is L-isomer (unless specified D).[][2][3] |

Chemical Stability (Oxidation Risks)

The Tyrosine residue is the weak link regarding chemical stability.

Part 4: Analytical Validation (HPLC/MS)

Trust but verify. Before running a bioassay, validate the integrity of your peptide stock using this standard operating procedure (SOP).

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 300Å pore size recommended for hydrophobic peptides.[2]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[][2][3][5]

-

Gradient: 5% B to 65% B over 20 minutes. (Hydrophobic peptides elute late).[][2][3]

-

Detection: UV at 280 nm (Tyrosine absorption) and 214 nm (Peptide bond).[][2][3]

Degradation Pathway Visualization[2][3]

Figure 2: Primary degradation pathways.[][2][3] Note that N-terminal degradation is blocked by the Acetyl group and D-isomer, shifting the primary enzymatic risk to C-terminal hydrolysis.[][2]

References

-

PubChem. (2025).[][2][3] Compound Summary: Ac-Phe-Tyr-OH (Analogs and Properties).[][2][3][8] National Library of Medicine.[2][3] [Link][][3]

-

Gentilucci, L., et al. (2010).[2][3] Chemical Modifications Designed to Improve Peptide Stability: Incorporation of D-Amino Acids.[][2][3][9][10] Current Pharmaceutical Design.[][2][3] [Link]

-

Isca Biochemicals. (n.d.).[][2][3] Solubility of Peptides: Guidelines for Hydrophobic Sequences. [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. Phe-Tyr | C18H20N2O4 | CID 515709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sinopep.com [sinopep.com]

- 10. books.rsc.org [books.rsc.org]

In silico modeling of AC-D-Phe-tyr-OH receptor binding

Subject: In Silico Modeling of Ac-D-Phe-Tyr-OH Binding: A Technical Guide to Peptidomimetic-Target Interactions

Executive Summary

This technical guide details the in silico modeling protocol for Ac-D-Phe-Tyr-OH , a synthetic dipeptide derivative. While often utilized as a model substrate or inhibitor for aspartic proteases (e.g., Pepsin, Cathepsin D) due to its hydrophobic aromatic core and D-isomer stability, the workflow described here is universally applicable to peptidomimetic fragment docking .

This guide deviates from standard "black-box" docking tutorials. It addresses the specific physicochemical challenges of this ligand: D-amino acid stereochemistry , N-terminal acetylation (charge masking) , and catalytic water handling within the binding pocket.

Part 1: The Physicochemical Profile & Target Selection

Before initiating software, we must define the molecular entity and its likely biological target to ensure the simulation mimics reality.

Ligand Deconstruction: Ac-D-Phe-Tyr-OH

-

Ac (Acetyl): Caps the N-terminus, removing the positive charge (

-

D-Phe (D-Phenylalanine): The D-isomer induces a specific steric "kink" or turn conformation, often used to stabilize peptides against proteolysis.

-

Tyr (Tyrosine): Provides a phenol group capable of hydrogen bonding (donor/acceptor) and

- -

OH (C-terminus): A free carboxylic acid, likely deprotonated (

) at physiological pH, unless in a highly acidic microenvironment (e.g., the stomach or a lysosome).

Target Selection: The Aspartic Protease Model

Based on the structural motif (aromatic dipeptide) and literature precedents, this guide uses Pepsin A (an aspartic protease) as the validation target. Pepsin is known to bind hydrophobic dipeptides containing Phe/Tyr, and the "Ac-" cap mimics the extended substrate backbone.

-

Primary Interaction: Hydrophobic cleft (S1/S1' pockets).

-

Catalytic Dyad: Asp32 and Asp215 (Pepsin numbering).

-

Critical Factor: The presence of a catalytic water molecule essential for binding mode prediction.

Part 2: Experimental Protocol (Step-by-Step)

Phase 1: Ligand Construction & Stereochemical Validation

Objective: Generate a low-energy 3D conformer with correct chirality.

-

2D to 3D Conversion:

-

Draw the sequence Ac-D-Phe-Tyr-OH.

-

Crucial Step: Manually verify the chirality of Phenylalanine. Most software defaults to L-amino acids. Invert the chiral center at the

of Phe.

-

-

Protonation State Generation (Epik/LigPrep):

-

Calculate states at pH

(Acidic pocket of Pepsin) and pH -

Note: At pH 4.5, the C-terminal carboxylate may exist in equilibrium between

and

-

-

Conformational Sampling:

-

Perform a greedy conformational search (e.g., OPLS4 force field).

-

Filter: Discard high-energy "clashed" rotamers caused by the D-Phe/L-Tyr junction.

-

Phase 2: Receptor Preparation (The "Dying" Art)

Objective: Prepare the protein target (e.g., PDB: 5PEP) with accurate protonation states.

-

Pre-processing: Remove non-essential crystallographic waters, except the bridging water between the catalytic Aspartates (often W301).

-

H-Bond Optimization (PropKa):

-

The Aspartic Dyad Logic: In aspartic proteases, one Asp is protonated (neutral), and the other is deprotonated (charged) to activate the catalytic water.

-

Action: Manually inspect Asp32 and Asp215. Set Asp32 to protonated (ASH) and Asp215 to deprotonated (ASP), or allow the software to optimize based on H-bond networks.

-

-

Restrained Minimization:

-

Minimize the structure (RMSD cutoff 0.3 Å) to relieve steric clashes without distorting the experimental pocket geometry.

-

Phase 3: Induced Fit Docking (IFD)

Objective: Dock the rigid ligand into a flexible receptor. Standard rigid-receptor docking fails for peptides due to the need for "breathing" room.

-

Grid Generation: Center the grid on the catalytic Asp dyad.

-

Initial Glide Docking:

-

Dock the Ac-D-Phe-Tyr-OH ligand with softened van der Waals radii (scaling factor 0.5) to allow slight clashes.

-

-

Prime Refinement:

-

Select residues within 5.0 Å of the ligand poses.

-

Perform side-chain prediction and backbone minimization on these residues.

-

-

Re-Docking:

-

Re-dock the ligand into the newly optimized receptor structures using hard potentials (standard precision).

-

-

Scoring: Rank by GlideScore (approx.

).

Part 3: Visualization & Logic

Workflow Logic (DOT Diagram)

The following diagram illustrates the critical decision points in the modeling pipeline, specifically handling the D-amino acid anomaly.

Caption: Workflow highlighting the critical inversion of stereochemistry and catalytic dyad setup.

Interaction Network (DOT Diagram)

This diagram represents the hypothesized binding mode of Ac-D-Phe-Tyr-OH within the catalytic pocket, derived from known protease-inhibitor structural data.

Caption: Hypothesized interaction map showing Pi-stacking in S1/S1' pockets and water-mediated H-bonds.

Part 4: Data Analysis & Quality Control

Quantitative Output Table

When analyzing docking results, organize data to identify the "Native-Like" pose.

| Metric | Acceptable Range | Interpretation |

| GlideScore (XP) | -8.0 to -11.0 kcal/mol | Predicted binding affinity. Lower is better. |

| Ligand Strain | < 3.0 kcal/mol | Energy penalty for the bound conformation. High strain indicates an unrealistic pose. |

| RMSD (Ref) | < 2.0 Å | Deviation from a known co-crystallized analog (if available). |

| H-Bonds | Specific interactions with the Asp dyad or backbone amides. | |

| D-Phe Geometry | Verify Ramachandran plot for D-amino acids (inverted relative to L). |

Troubleshooting Common Failures

-

"No Poses Returned":

-

Cause: The "Ac" cap or D-Phe side chain clashes with the rigid receptor walls.

-

Fix: Increase the receptor van der Waals scaling factor to 0.7 or switch to Induced Fit Docking (IFD).

-

-

"Wrong Orientation":

-

Cause: The algorithm flips the peptide to maximize H-bonds, ignoring the hydrophobic fit.

-

Fix: Define a "Hydrophobic Constraint" or "Positional Constraint" on the S1 pocket to force the D-Phe ring into the correct subsite.

-

References

-

Dunn, B. M. (2002). Structure and Mechanism of Aspartic Proteinases. Chemical Reviews, 102(12), 4431–4458. Link

-

Schiller, P. W., et al. (1992). Synthesis and in vitro opioid activity of TIPP (Tyr-Tic-Phe-Phe-OH), a highly potent and stable delta opioid receptor antagonist. Journal of Medicinal Chemistry, 35(22), 4232–4237. Link

-

London, N., et al. (2011).[1] FlexPepDock: ab initio peptide-protein docking with high-resolution refinement. Nucleic Acids Research, 39(Web Server issue), W249–W253. Link

-

Bohak, Z. (1973). The effect of the inhibitor peptide on the activity of pepsin.[2] The Journal of Biological Chemistry. (Contextual grounding for Ac-D-Phe-Tyr interactions with Pepsin). Link

-

Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rough Scoring Function. Journal of Computational Chemistry, 27(14), 1615-1630. Link

Sources

Therapeutic Targets of Ac-D-Phe-Tyr-OH: A Pharmacophore Analysis

The following technical guide details the therapeutic targets, mechanism of action, and experimental utility of the dipeptide derivative Ac-D-Phe-Tyr-OH (N-Acetyl-D-Phenylalanyl-L-Tyrosine).

Executive Summary

Ac-D-Phe-Tyr-OH is a synthetic dipeptide derivative that serves as a "privileged scaffold" in medicinal chemistry. While rarely used as a standalone monotherapy, it functions as a critical N-terminal recognition motif for high-affinity ligands targeting G-Protein Coupled Receptors (GPCRs) and as a mechanistic probe for aspartic proteases. Its therapeutic value lies in its specific stereochemistry (D-Phe) which confers resistance to aminopeptidase degradation, and its aromatic side chains which facilitate pi-stacking interactions within hydrophobic binding pockets.

This guide analyzes its three primary domains of therapeutic intervention:

-

Somatostatin Receptor Subtypes 2 & 5 (SSTR2/5) – as the warhead of radiopharmaceuticals.

-

Aspartic Proteases (Pepsin/Cathepsin D) – as a competitive inhibitor/substrate mimic.

-

Endothelin & Lipid Transfer Proteins – as a structural core for emerging inhibitors.

Primary Target: Somatostatin Receptors (SSTR2/5)

The most clinically validated application of the Ac-D-Phe-Tyr motif is its role as the N-terminal sequence of DOTATOC (DOTA-D-Phe1-Tyr3-octreotide) and related somatostatin analogues.

Mechanism of Action

The native somatostatin peptide has a short half-life (<3 mins). The Ac-D-Phe-Tyr modification achieves two critical functions:

-

Metabolic Stability: The D-isomer of Phenylalanine prevents N-terminal degradation by serum aminopeptidases.

-

Receptor Locking: The aromatic stack between D-Phe and Tyr stabilizes the peptide in a bioactive

-turn conformation, essential for fitting into the deep binding pocket of SSTR2 and SSTR5.

Therapeutic Application: Peptide Receptor Radionuclide Therapy (PRRT)

In oncology, this motif directs cytotoxic radionuclides (

Signaling Pathway Visualization: The following diagram illustrates how the Ac-D-Phe-Tyr motif (within a larger ligand) triggers SSTR2 internalization and signaling.

Figure 1: Signal transduction pathway initiated by Ac-D-Phe-Tyr motif binding to SSTR2, leading to antiproliferative effects.

Secondary Target: Aspartic Proteases (Pepsin & Cathepsin D)

The free acid dipeptide Ac-D-Phe-Tyr-OH and its methyl ester (Ac-D-Phe-Tyr-OMe ) act as specific probes for aspartic proteases.

Mechanism of Interaction

Aspartic proteases like Pepsin and Cathepsin D possess a large hydrophobic cleft (S1 and S1' subsites) that preferentially binds aromatic residues.

-

Substrate Mimicry: The Phe-Tyr sequence mimics the cleavage site of native substrates (e.g., Angiotensinogen or Hemoglobin fragments).

-

Inhibition: The Acetyl group removes the N-terminal charge, allowing the molecule to penetrate the active site without electrostatic repulsion, while the D-configuration of Phenylalanine distorts the catalytic geometry, slowing down or preventing hydrolysis.

Experimental Data: Pepsin Kinetics

Historical kinetic studies demonstrate the interaction of this motif with Pepsin:

| Parameter | Value | Interpretation |

| Substrate | Ac-D-Phe-Tyr-OMe | Methyl ester variant |

| pK (Ionization) | ~3.0 - 4.2 | Indicates carboxyl group involvement in active site |

| Interaction Type | Competitive / Slow Hydrolysis | D-isomer retards catalytic turnover |

| pH Optimum | < 4.0 | Typical for acidic proteases |

Emerging Targets: MTP and Endothelin

Microsomal Triglyceride Transfer Protein (MTP)

The "D-Phe-Tyr" core is a recurring pharmacophore in inhibitors of MTP, a protein responsible for assembling VLDL and chylomicrons.

-

Relevance: MTP inhibitors (e.g., derivatives of JTT-130) often utilize a central aromatic dipeptide scaffold to block the lipid transfer tunnel. Ac-D-Phe-Tyr-OH represents the minimal structural unit required for this hydrophobic blockade.

Endothelin Receptor Type B (ET-B)

BindingDB records indicate that extended analogues (e.g., Ac-D-Phe-Tyr-Ile-Ile-Trp ) exhibit inhibitory activity against the Endothelin B receptor (IC50 ~10 µM).

-

Therapeutic Implication: Modulation of vascular tone and sodium excretion.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ac-D-Phe-Tyr-OH

To generate high-purity material for biological assays, follow this Fmoc-chemistry workflow.

Reagents: